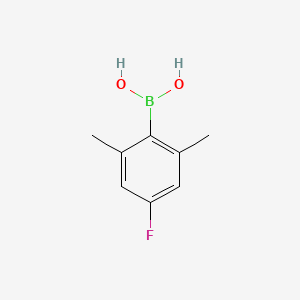

2,6-Dimethyl-4-fluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluoro-2,6-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTWJIXJCKRFJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392512-54-7 | |

| Record name | (4-fluoro-2,6-dimethylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2,6-Dimethyl-4-fluorophenylboronic acid

An In-Depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its unique structural features—steric hindrance from the ortho-dimethyl groups and the electronic influence of the para-fluoro substituent—make it an attractive component for creating complex molecular architectures via cross-coupling reactions. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. It is designed to serve as a practical resource for scientists engaged in synthetic chemistry and drug development.

Introduction and Strategic Importance

Phenylboronic acids are a cornerstone of contemporary organic chemistry, primarily due to their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of countless biologically active molecules and functional materials.[1][2] this compound (IUPAC Name: (4-Fluoro-2,6-dimethylphenyl)boronic acid; CAS No: 1392512-54-7) is a specialized reagent within this class.[3][4]

The strategic importance of this molecule stems from its distinct substitution pattern:

-

Ortho-Dimethyl Groups: The two methyl groups flanking the boronic acid moiety provide significant steric bulk. This can influence the dihedral angle of the resulting biaryl products, a critical factor in modulating the pharmacological properties of a drug candidate by controlling its three-dimensional conformation.

-

Para-Fluoro Group: The fluorine atom at the para position acts as a bioisostere for a hydrogen atom but introduces significant electronic changes. It can enhance metabolic stability, improve binding affinity to biological targets, and modify pharmacokinetic properties like membrane permeability.[5]

These features make this compound a high-value intermediate for synthesizing novel therapeutics, agrochemicals, and advanced materials.[1][6][7]

Primary Synthetic Methodologies

The synthesis of arylboronic acids can be broadly approached via two robust and widely adopted pathways: the classic Grignard reaction with borate esters and the more modern palladium-catalyzed Miyaura borylation. The choice between these methods is often dictated by factors such as the availability of starting materials, functional group tolerance, and scalability requirements.

Pathway 1: Grignard Reagent Formation and Borylation

This traditional method relies on the formation of a highly reactive organometallic intermediate (a Grignard reagent), which then acts as a nucleophile to attack a boron electrophile. It is a powerful method for creating the crucial carbon-boron bond.[8]

Core Principle & Causality: The synthesis begins with an aryl halide, typically 1-bromo-4-fluoro-2,6-dimethylbenzene. This precursor is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, to form the corresponding Grignard reagent. The success of this step hinges on the complete exclusion of water, which would protonate and destroy the highly basic organometallic species.

The subsequent step involves the reaction of this Grignard reagent with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate. The Grignard reagent's carbanion attacks the electrophilic boron atom of the borate ester. This reaction must be conducted at very low temperatures (typically -78 °C) to prevent over-addition, where the initially formed boronic ester is attacked by a second or even third equivalent of the Grignard reagent, leading to diarylborinic and triarylborane impurities. Triisopropyl borate is often preferred over trimethyl borate as the bulkier isopropoxy groups sterically hinder this undesired multiple addition. The reaction is then quenched with an acidic aqueous solution, which hydrolyzes the borate ester to the final boronic acid product.

Visualizing the Grignard Pathway

Caption: Mechanism of Grignard-based boronic acid synthesis.

Detailed Experimental Protocol: Grignard Method

-

Apparatus Setup: All glassware (a three-necked round-bottom flask with a dropping funnel, condenser, and nitrogen inlet) must be flame-dried or oven-dried and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[9]

-

Grignard Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-4-fluoro-2,6-dimethylbenzene (1.0 eq.) in anhydrous THF is added dropwise. Gentle heating may be required to start the reaction, after which the addition rate should be controlled to maintain a gentle reflux.[9] After the addition is complete, the mixture is typically stirred for an additional 1-2 hours to ensure full conversion.

-

Borylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. A solution of triisopropyl borate (1.5 eq.) in anhydrous THF is then added dropwise via the addition funnel, ensuring the internal temperature does not rise significantly.

-

Quench and Hydrolysis: After stirring at -78 °C for 2-3 hours, the reaction is allowed to warm slowly to room temperature. It is then carefully poured into a beaker containing ice and dilute hydrochloric acid (e.g., 2 M HCl). This step hydrolyzes the borate ester and protonates the boronic acid.

-

Workup and Isolation: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[9]

Pathway 2: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a more contemporary and often preferred method for synthesizing arylboronic acids and their esters. It is a type of cross-coupling reaction that offers superior functional group tolerance and generally milder reaction conditions compared to the Grignard route.[10][11]

Core Principle & Causality: This reaction couples an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[12] The resulting product is a boronic ester (in this case, a pinacol ester), which can be easily hydrolyzed to the desired boronic acid.

The catalytic cycle is the heart of this transformation:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X).

-

Transmetalation: The diboron reagent, activated by the base, transmetalates with the Pd(II) complex. The base (typically potassium acetate, KOAc) is crucial; it is thought to form an acetato-palladium species which is more reactive in the transmetalation step.[11] A mild base like KOAc is specifically chosen to prevent the subsequent Suzuki coupling of the newly formed boronic ester with the starting aryl halide, a common side reaction with stronger bases.[12]

-

Reductive Elimination: The resulting intermediate reductively eliminates the arylboronic ester (Ar-Bpin), regenerating the Pd(0) catalyst, which re-enters the cycle.

Visualizing the Miyaura Borylation Catalytic Cycle

Caption: The catalytic cycle of the Miyaura Borylation reaction.

Detailed Experimental Protocol: Miyaura Borylation

-

Reagent Setup: To a reaction vessel, add 1-bromo-4-fluoro-2,6-dimethylbenzene (1.0 eq.), bis(pinacolato)diboron (B₂pin₂; 1.1-1.5 eq.), potassium acetate (KOAc; 3.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%).[10]

-

Solvent and Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (nitrogen or argon) several times. Anhydrous, degassed solvent (e.g., dioxane, DMSO, or toluene) is then added via syringe.

-

Reaction: The reaction mixture is heated (typically to 80-100 °C) and stirred for several hours (e.g., 12-24 hours). Reaction progress can be monitored by TLC or GC-MS.

-

Workup of Pinacol Ester: Upon completion, the reaction is cooled to room temperature, diluted with a solvent like ethyl acetate, and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude pinacol ester can be purified by column chromatography or used directly in the next step.

-

Hydrolysis to Boronic Acid: The crude this compound pinacol ester is dissolved in a solvent mixture (e.g., THF/water). An acid (such as HCl) is added, and the mixture is stirred vigorously at room temperature until hydrolysis is complete (as monitored by TLC). The organic solvent is removed, and the resulting aqueous slurry is either filtered to collect the solid boronic acid or extracted with an organic solvent.

Purification and Characterization

Regardless of the synthetic route, the crude product requires purification to be suitable for subsequent applications.

-

Recrystallization: This is the most common method. The crude solid is dissolved in a minimum amount of a hot solvent (or solvent mixture, such as ethyl acetate/hexanes or water) and allowed to cool slowly, whereupon the pure boronic acid crystallizes out.[9]

-

Acid-Base Extraction: A more rigorous method involves dissolving the crude product in an organic solvent (e.g., diethyl ether) and extracting it into an aqueous basic solution (e.g., 1 M NaOH). Boronic acids are acidic and will form a water-soluble boronate salt.[13] The organic layer containing non-acidic impurities is discarded. The aqueous layer is then re-acidified (e.g., with 2 M HCl) to precipitate the pure boronic acid, which is collected by filtration.[13]

Characterization Data: The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR: Expected to show characteristic signals for the aromatic proton, the two methyl groups, and a broad singlet for the B(OH)₂ protons.

-

¹³C NMR: Will show distinct signals for the aromatic carbons, with C-F and C-B couplings.

-

¹⁹F NMR: A singlet corresponding to the single fluorine atom.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass (C₈H₁₀BFO₂ = 167.97 g/mol ) should be observed.[4]

Comparative Analysis of Synthetic Routes

| Feature | Grignard Reaction Pathway | Miyaura Borylation Pathway |

| Conditions | Harsh; requires strictly anhydrous conditions and very low temperatures (-78 °C). | Mild; typically 80-100 °C. |

| Functional Groups | Intolerant of acidic protons (e.g., -OH, -NH₂, -COOH) and many carbonyl groups. | Highly tolerant of a wide range of functional groups (esters, ketones, amides, nitriles).[12][14] |

| Starting Materials | Requires aryl halides (Br, I). | Tolerates aryl halides (Cl, Br, I) and triflates.[10] |

| Reagents | Uses pyrophoric magnesium and cryogenic temperatures. | Uses air-stable reagents, though palladium catalysts can be expensive.[14][15] |

| Scalability | Can be challenging to scale due to exotherms and cryogenic requirements. | Generally more amenable to large-scale synthesis. |

| Product Form | Directly yields the boronic acid after hydrolysis. | Yields a boronic ester, requiring a separate hydrolysis step. |

Safety and Handling

Working with the reagents involved in these syntheses requires strict adherence to safety protocols.

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate chemical-resistant gloves, is mandatory.[16]

-

Aryl Halides: These can be irritants; avoid inhalation and skin contact.

-

Organometallics: Grignard reagents are highly reactive, basic, and can be pyrophoric. They react violently with water. All operations must be conducted under an inert atmosphere.[17]

-

Boronic Acids: While generally stable solids, boronic acids are acidic and can be irritating to the eyes, skin, and respiratory system.[18][19] Avoid creating dust.

-

Solvents: Anhydrous ethers like THF can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-stabilized solvents.

-

Waste Disposal: All chemical waste, particularly heavy metals like palladium, must be disposed of according to institutional and environmental regulations.

Conclusion

The is readily achievable through well-established organometallic methodologies. The choice between the Grignard pathway and the palladium-catalyzed Miyaura borylation depends on the specific requirements of the synthesis, with the Grignard method offering a direct route and the Miyaura borylation providing superior functional group tolerance and milder conditions. Mastery of these protocols provides chemists with reliable access to a valuable, sterically hindered, and electronically modified building block essential for advancing projects in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 1392512-54-7 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 342636-66-2 | 3,5-DIMETHYL-4-FLUORO-PHENYLBORONIC ACID [fluoromart.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 11. Miyaura Borylation Reaction [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 14. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. lossfreerx.com [lossfreerx.com]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.pt [fishersci.pt]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,6-Dimethyl-4-fluorophenylboronic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-fluorophenylboronic acid is a synthetic organoboron compound that has emerged as a valuable building block in modern organic chemistry, particularly in the realm of pharmaceutical and materials science. Its unique molecular architecture, characterized by a strategically substituted phenyl ring, imparts distinct reactivity and properties that make it a powerful tool for the construction of complex molecular frameworks. This guide provides a comprehensive overview of the molecular structure, weight, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and its relevance to drug discovery and development.

Molecular Structure and Physicochemical Properties

The structural features of this compound are central to its chemical behavior. The molecule consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂], two methyl groups (-CH₃) at the ortho positions (2 and 6), and a fluorine atom (-F) at the para position (4).

The molecular formula of this compound is C₈H₁₀BFO₂.[1] Its molecular weight is approximately 167.98 g/mol .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀BFO₂ | [1] |

| Molecular Weight | ~167.98 g/mol | [1] |

| CAS Number | 1392512-54-7 | [1] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | No data available | |

| Solubility | Soluble in many organic solvents such as methanol, THF, and DMSO. Limited solubility in water. | General knowledge |

Synthesis of this compound

The synthesis of arylboronic acids, including this compound, typically proceeds through the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. A common and effective strategy involves the formation of a Grignard reagent from the corresponding aryl halide.

General Synthetic Workflow

The synthesis would commence with a suitable starting material, such as 5-bromo-2-fluoro-1,3-dimethylbenzene. This precursor contains the necessary arrangement of methyl and fluoro substituents on the phenyl ring, with a bromine atom that can be converted into a Grignard reagent.

References

A Technical Guide to the Reactivity and Stability of Fluorinated Phenylboronic Acids

Introduction: The Strategic Advantage of Fluorine in Phenylboronic Acids

In the landscape of modern synthetic chemistry and drug discovery, the strategic incorporation of fluorine into organic molecules has become a transformative approach.[1][2] Fluorinated phenylboronic acids stand out as a pivotal class of reagents, offering a unique confluence of properties that empower researchers to construct complex molecular architectures with enhanced characteristics.[3][4] The high electronegativity and small size of the fluorine atom impart profound effects on the physicochemical properties of the parent phenylboronic acid, influencing its reactivity, stability, and biological activity.[2][4]

This technical guide provides an in-depth exploration of the core principles governing the reactivity and stability of fluorinated phenylboronic acids. We will delve into the mechanistic underpinnings of their behavior, offer field-proven insights for their effective utilization, and provide validated protocols for their handling and analysis. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage the full potential of these versatile building blocks.

I. The Double-Edged Sword: Understanding the Stability of Fluorinated Phenylboronic Acids

The very electronic properties that make fluorinated phenylboronic acids attractive also render them susceptible to specific degradation pathways. A thorough understanding of these stability challenges is paramount for their successful application.

The Specter of Protodeboronation: A Dominant Degradation Pathway

The primary stability concern for fluorinated phenylboronic acids is their propensity to undergo protodeboronation, a process that cleaves the carbon-boron bond, replacing it with a carbon-hydrogen bond.[5][6] This degradation is particularly pronounced for electron-deficient arylboronic acids, a category to which many fluorinated derivatives belong.[7] The electron-withdrawing nature of fluorine substituents enhances the Lewis acidity of the boron center, making the C-B bond more susceptible to cleavage.[8][9][10]

The mechanism of protodeboronation can be complex and is often pH-dependent. A simplified representation of base-catalyzed protodeboronation is illustrated below:

Caption: Base-catalyzed protodeboronation mechanism.

The Influence of Fluorine Substitution Patterns on Stability

The position and number of fluorine substituents on the phenyl ring have a significant impact on the stability of the boronic acid.

-

Ortho-Substitution: The presence of fluorine atoms at the ortho position can lead to decreased stability. Studies have shown that compounds with two fluorine atoms at the ortho positions are among the less stable fluorinated phenylboronic acids.[8][9] This can be attributed to a combination of inductive effects and potential intramolecular interactions that facilitate the cleavage of the C-B bond.

-

Lewis Acidity and pKa: The introduction of fluorine generally increases the Lewis acidity of the boronic acid, which is reflected in a lower pKa value.[8][10] This increased acidity, while beneficial for certain applications, can also correlate with a higher susceptibility to protodeboronation under certain conditions. The pKa values for various monofluorophenylboronic acids are presented in the table below.

| Phenylboronic Acid Isomer | pKa[10] |

| 2-Fluorophenylboronic acid | 8.77 |

| 3-Fluorophenylboronic acid | 8.38 |

| 4-Fluorophenylboronic acid | 8.77 |

| Phenylboronic acid (unsubstituted) | 8.83 |

Mitigating Instability: Practical Strategies for Handling and Storage

Proper handling and storage are critical to preserving the integrity of fluorinated phenylboronic acids.

-

Storage: These compounds should be stored in a cool, dry, and inert atmosphere.[11][12][13] Refrigeration is often recommended.[12][13] Exposure to moisture and air should be minimized to prevent hydrolysis and oxidation.[12][13]

-

Use of Boronic Esters: A common strategy to enhance stability is the conversion of the boronic acid to a boronic ester, such as a pinacol ester.[6][14] The ester group protects the boron center from degradation, and the boronic acid can often be regenerated in situ during a reaction or used directly as the ester.[15]

-

pH Control: Given the pH-dependent nature of protodeboronation, careful control of the reaction pH can be a key factor in minimizing this side reaction.

II. Harnessing the Power: Reactivity in Suzuki-Miyaura Cross-Coupling

Fluorinated phenylboronic acids are workhorse reagents in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[7][15] Their unique electronic properties can offer distinct advantages in these transformations.

The Role of Fluorine in Modulating Reactivity

The electron-withdrawing nature of fluorine substituents can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. While electron-deficient boronic acids can sometimes exhibit slower transmetalation rates, the proper choice of catalyst, ligand, and reaction conditions can lead to highly efficient couplings.[16][17] In some cases, the electronic properties of fluorinated phenylboronic acids can even lead to enhanced reaction rates and selectivity compared to their non-fluorinated counterparts.[18]

Catalyst Systems and Reaction Conditions

A variety of palladium-based catalyst systems have been successfully employed for the Suzuki-Miyaura coupling of fluorinated phenylboronic acids.[15][17][18][19][20][21][22][23][24][25] The choice of ligand is often crucial for achieving high yields and suppressing side reactions. Phosphine ligands, such as those from the Buchwald and Fu laboratories, have proven to be particularly effective.[17]

The following diagram illustrates a generalized experimental workflow for a Suzuki-Miyaura coupling reaction involving a fluorinated phenylboronic acid.

Caption: Suzuki-Miyaura coupling workflow.

III. Quality Control and Analysis: Ensuring the Integrity of Your Reagents

Rigorous analytical characterization is essential to ensure the quality and stability of fluorinated phenylboronic acids.

A Validated Workflow for Stability Assessment

The following workflow outlines a systematic approach to assessing the stability of a fluorinated phenylboronic acid under various stress conditions.

Caption: Workflow for stability assessment.

Key Analytical Techniques

A suite of analytical techniques is employed to monitor the purity and degradation of these compounds.

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC-MS): These are the workhorse techniques for separating and quantifying the parent boronic acid and its degradation products.[26] A stability-indicating HPLC method is crucial to ensure that all degradants are resolved from the main component.[26] UPLC-MS provides higher resolution and the mass spectrometer is invaluable for identifying unknown degradation products.[26]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are powerful tools for structural elucidation and purity assessment. ¹⁹F NMR is particularly useful for fluorinated compounds, while ¹¹B NMR can provide direct information about the chemical environment of the boron atom.[26]

IV. Synthesis and Purification: Practical Considerations

The synthesis of fluorinated phenylboronic acids typically involves the reaction of a corresponding fluorinated aryl halide with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate.[27][28]

Purification is often achieved by recrystallization.[27] It is important to use anhydrous solvents and perform reactions under an inert atmosphere to prevent premature degradation of the product.[28]

V. Conclusion: A Powerful Tool in the Chemist's Arsenal

Fluorinated phenylboronic acids are indispensable reagents in modern organic synthesis and drug discovery. Their unique electronic properties, conferred by the fluorine substituents, offer significant advantages in constructing complex molecules with tailored properties. However, their utility is intrinsically linked to a thorough understanding of their stability and reactivity. By implementing the principles and protocols outlined in this guide, researchers can confidently and effectively harness the power of these versatile building blocks to accelerate innovation in their respective fields.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]

- 10. mdpi.com [mdpi.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. books.rsc.org [books.rsc.org]

- 16. books.rsc.org [books.rsc.org]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 25. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Organic Syntheses Procedure [orgsyn.org]

- 28. sites.pitt.edu [sites.pitt.edu]

The Electronic Effects of Fluorine on Phenylboronic Acid: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide:

Abstract

The strategic incorporation of fluorine into organic molecules has become a transformative tool in medicinal chemistry, materials science, and catalysis. Phenylboronic acids, cornerstone reagents in modern organic synthesis, exhibit profoundly altered physicochemical properties upon fluorination. This guide provides an in-depth analysis of the electronic effects of fluorine substituents on the phenylboronic acid scaffold. We will dissect the interplay of inductive and resonance effects, quantify their impact on Lewis acidity and pKa, and explore the downstream consequences for reactivity in critical applications such as Suzuki-Miyaura cross-coupling and the design of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique properties of fluorinated phenylboronic acids.

Introduction: The Convergence of Fluorine and Boron Chemistry

Phenylboronic acids are indispensable reagents, most renowned for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds. Beyond their synthetic utility, the boronic acid moiety is a unique functional group capable of reversible covalent interactions with diols, a property leveraged in chemical sensors and an increasing number of pharmaceuticals.

Simultaneously, fluorine has earned its status as a "magical element" in drug discovery.[1][2] Its incorporation can dramatically enhance pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[3][4][5] When these two fields converge—through the fluorination of phenylboronic acid—the resulting molecules possess a unique and powerful combination of properties. Understanding the fundamental electronic principles governing these properties is paramount for their rational application.

The Duality of Fluorine's Electronic Influence

Fluorine's impact on the phenyl ring is a classic example of the competition between two fundamental electronic effects: the inductive effect (-I) and the resonance effect (+R). The position of the fluorine atom on the ring dictates the net outcome of this electronic tug-of-war.

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the phenyl ring through the sigma (σ) bond framework.[6][7] This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.

-

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic pi (π) system.[8][9] This donation of electron density occurs only at the ortho and para positions. While fluorine is a weak π-donor compared to other halogens, this effect is significant enough to counteract the inductive pull at specific positions.[8][10]

The net effect is position-dependent:

-

Meta Position: The resonance effect does not operate at the meta position. Therefore, the strong electron-withdrawing inductive effect dominates, leading to a significant decrease in electron density in the ring.[6][11]

-

Para Position: The electron-withdrawing -I effect and the electron-donating +R effect directly oppose each other. The result is a much weaker net electron-withdrawing effect compared to the meta position.[11][12]

-

Ortho Position: A strong -I effect is at play, but it is also complicated by potential steric hindrance and the possibility of forming intramolecular hydrogen bonds with the boronic acid moiety.[11][13]

A quantitative measure of these effects is provided by Hammett substituent constants (σ) , which are derived from the ionization of substituted benzoic acids.[14][15] A positive σ value indicates an electron-withdrawing character.

Table 1: Hammett Constants (σ) for Fluorine-Containing Substituents

| Substituent | σmeta | σpara | Dominant Effect at Para Position |

|---|---|---|---|

| -F | +0.34[16] | +0.06[6] | Inductive and Resonance largely cancel |

| -CF3 | +0.44[16] | +0.57[16] | Strongly Inductive |

| -OCF3 | +0.36[16] | +0.31[16] | Strongly Inductive (O atom moderates) |

Data compiled from various sources.[6][16]

Impact on Lewis Acidity and pKa

A crucial point is that arylboronic acids are primarily Lewis acids , not Brønsted acids.[13][17] Their acidity in aqueous solution is defined by the equilibrium between the neutral, trigonal planar boronic acid and the hydroxylated, tetrahedral boronate anion. The pKa value represents the pH at which these two species are in equal concentration.

The electron-withdrawing nature of fluorine substituents increases the electrophilicity (Lewis acidity) of the boron atom.[11][18][19] This stabilizes the negatively charged tetrahedral boronate form, shifting the equilibrium to the right and resulting in a lower pKa value .[6][11]

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Khan Academy [khanacademy.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. quora.com [quora.com]

- 11. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Hammett equation - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. global.oup.com [global.oup.com]

- 17. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]

The Architecture of Attenuation: A Technical Guide to Sterically Hindered Organoboron Compounds in Modern Drug Discovery

Abstract

Sterically hindered organoboron compounds represent a pivotal class of reagents and building blocks in contemporary organic synthesis and medicinal chemistry. Their unique structural features, characterized by bulky substituents proximal to the boron atom, impart distinct reactivity profiles that enable challenging chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and applications of these compounds, with a particular focus on their role in facilitating the construction of complex molecular architectures relevant to drug development. We will delve into the mechanistic nuances of their application in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, and highlight how the principles of steric control are leveraged to achieve high selectivity and yield. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of sterically hindered organoboron compounds.

Introduction: The Strategic Value of Steric Encumbrance

In the landscape of organic chemistry, the deliberate incorporation of steric bulk is a powerful design element. Sterically hindered organoboron compounds, particularly boronic acids and their esters, are a testament to this principle. The presence of large, three-dimensional substituents around the boron center profoundly influences the compound's stability, reactivity, and selectivity in chemical reactions. This steric shielding can prevent unwanted side reactions, control stereochemistry, and enable transformations that are otherwise inaccessible with less hindered analogues.

The carbon-boron (C-B) bond itself possesses low polarity, rendering alkylboron compounds generally stable, though susceptible to oxidation. Triorganoboranes, often electron-deficient, act as strong electrophiles but are typically too sterically hindered to dimerize. This inherent stability, coupled with their unique reactivity, makes them indispensable tools in the synthesis of complex organic molecules, a cornerstone of modern drug discovery. The emergence of five FDA-approved boron-containing drugs, including bortezomib and crisaborole, underscores the therapeutic potential of organoboron compounds.

This guide will navigate the core principles governing the synthesis and application of these sterically demanding molecules, providing a framework for their rational use in the laboratory.

Synthetic Strategies for Overcoming Steric Barriers

The synthesis of sterically hindered organoboron compounds, especially ortho-substituted arylboronic acids, can be challenging using conventional methods. The seminal Miyaura borylation, a palladium-catalyzed cross-coupling of aryl halides with a diboron reagent, is a cornerstone of organoboron synthesis. However, significant steric hindrance can impede the reaction's efficiency.

Palladium-Catalyzed Borylation: Choosing the Right Diboron Reagent

A common challenge in the synthesis of ortho-substituted arylboronic acids is the low yield and occurrence of side reactions when using the standard bis(pinacolato)diboron (B₂pin₂). This is often attributed to the steric bulk of the pinacolato groups hindering the approach of the aryl halide to the palladium catalyst.

A key insight has been the use of less sterically demanding diboron reagents. Bis(neopentyl glycolato)diboron has proven to be a more efficient borylation agent for the synthesis of sterically hindered ortho-substituted arylboronic acids.

Table 1: Comparison of Diboron Reagents in the Borylation of a Sterically Hindered Aryl Bromide

| Diboron Reagent | Catalyst | Yield of Borylated Product | Reference |

| Bis(pinacolato)diboron | PdCl₂(dppf) | 20% | |

| Bis(neopentyl glycolato)diboron | PdCl₂(dppf) | 72% |

This data clearly illustrates the profound impact of the diboron reagent's steric profile on the reaction outcome. The smaller neopentyl glycolato ligand facilitates the catalytic cycle, leading to a significant improvement in yield.

Iridium-Catalyzed C-H Borylation: A Regioselective Approach

An alternative and powerful strategy for accessing sterically hindered organoboron compounds is the iridium-catalyzed C-H activation and borylation of arenes. This methodology allows for the direct conversion of C-H bonds to C-B bonds, often with high regioselectivity for the least sterically hindered position. This approach is particularly valuable for synthesizing 3,5-disubstituted arylboronic esters in excellent yields.

Protocol: Synthesis of a Sterically Hindered Arylboronic Ester via Palladium-Catalyzed Borylation

This protocol outlines a general procedure for the synthesis of an ortho-substituted arylboronic ester using bis(neopentyl glycolato)diboron.

Materials:

-

Sterically hindered aryl halide (e.g., ortho-substituted bromobenzene) (1.0 mmol)

-

Bis(neopentyl glycolato)diboron (1.1 mmol)

-

PdCl₂(dppf) (0.03 mmol)

-

Potassium acetate (KOAc) (1.5 mmol)

-

Anhydrous 1,4-dioxane (5 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, bis(neopentyl glycolato)diboron, PdCl₂(dppf), and KOAc.

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by

A Technical Guide to the Mechanistic Principles of 2,6-Dimethyl-4-fluorophenylboronic Acid as a Bioactive Scaffold

Introduction

Within the landscape of modern medicinal chemistry, certain molecular frameworks achieve the status of "privileged scaffolds" due to their versatile reactivity and proven success in drug discovery. The phenylboronic acid moiety is a quintessential example of such a scaffold. While 2,6-Dimethyl-4-fluorophenylboronic acid is principally recognized as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, its inherent chemical properties suggest a significant, albeit largely unexplored, potential as a bioactive agent.[1]

This technical guide moves beyond its synthetic utility to provide an in-depth analysis of its potential mechanisms of action in a biological context. We will dissect the fundamental reactivity of the boronic acid group and explore how the specific substitutions—a 4-fluoro group and two 2,6-dimethyl groups—modulate this reactivity to confer target specificity and potency. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique attributes of substituted phenylboronic acids in the design of novel therapeutics.

The Phenylboronic Acid Pharmacophore: A Foundation for Bioactivity

The biological activity of all phenylboronic acids is rooted in the unique electronic nature of the boron atom. In its neutral state, the boron atom is sp2 hybridized, possessing a trigonal planar geometry with a vacant p-orbital. This vacancy renders the boron atom electrophilic and allows it to function as a Lewis acid, readily accepting an electron pair from a biological nucleophile.[2]

This interaction is most notable with compounds containing diol functionalities, such as carbohydrates, or with the hydroxyl groups of serine or threonine residues found in the active sites of many enzymes. Upon interaction, the boron atom transitions from a neutral, trigonal planar (sp2) state to an anionic, tetrahedral (sp3) boronate complex.[3] This interaction is typically reversible, a critical feature for drug design that allows for dynamic binding and dissociation with the target protein.

The general mechanism can be visualized as an equilibrium:

References

Methodological & Application

Application Notes and Protocols for the Use of 2,6-Dimethyl-4-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Importance of Sterically Hindered Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and materials science sectors, for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is a cornerstone in the synthesis of biaryl and heteroaryl structures.[1][3] These structural motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.

Among the diverse array of organoboron reagents, 2,6-dimethyl-4-fluorophenylboronic acid holds a position of strategic importance. The ortho-dimethyl substitution introduces significant steric hindrance, which can present unique challenges but also opportunities for controlling selectivity in complex syntheses.[4] Furthermore, the fluorine atom at the para-position can profoundly influence the physicochemical properties of the resulting biaryl product. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[5][6] Consequently, mastering the Suzuki-Miyaura coupling of this compound is a critical skill for researchers in drug discovery and development. This guide provides an in-depth examination of the reaction mechanism, key parameter optimization, and a detailed protocol for its successful application.

Core Mechanism: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][7] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (Ar¹-X) to a coordinatively unsaturated Pd(0) complex. This step, which is often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond to form a square-planar Pd(II) intermediate.[1] The reactivity of the organic halide typically follows the order I > Br > OTf >> Cl.[2]

-

Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻), which then readily undergoes transmetalation with the Pd(II) complex, displacing the halide.[8] This step results in the formation of a diorganopalladium(II) intermediate.

-

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) intermediate. This process forms the new carbon-carbon bond of the biaryl product (Ar¹-Ar²) and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating the Challenges of Sterically Hindered Substrates

The presence of the two ortho-methyl groups in this compound introduces significant steric bulk around the reactive center. This steric hindrance can impede both the transmetalation and reductive elimination steps of the catalytic cycle, often leading to lower yields and slower reaction rates with standard catalyst systems.[4] Overcoming these challenges requires careful selection of the reaction components.

-

Catalyst and Ligand Selection: For sterically demanding couplings, palladium catalysts bearing bulky, electron-rich phosphine ligands are generally most effective.[3] Ligands such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos, and P(tBu)₃) have demonstrated exceptional activity.[3][9] These ligands promote the formation of monoligated, highly reactive Pd(0) species that can more readily undergo oxidative addition and facilitate the subsequent steps with hindered substrates. Air-stable palladium precatalysts that incorporate these ligands are often preferred for their ease of handling and reproducibility.[10]

-

The Crucial Role of the Base: The choice of base is critical for activating the boronic acid. For sterically hindered boronic acids, stronger bases are often required to facilitate the formation of the reactive boronate species.[3] Inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF) are commonly employed.[3] The combination of a strong base and an appropriate solvent system is key to achieving a balance between boronic acid activation and preventing its decomposition (protodeboronation), a common side reaction with electron-deficient boronic acids.[10]

-

Solvent Systems: The solvent plays a role in solubilizing the reactants and catalyst, and can influence the reaction rate. Aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water to aid in the dissolution of the inorganic base and facilitate the formation of the boronate.[7][11] For particularly challenging couplings, polar aprotic solvents like N,N-dimethylformamide (DMF) may be beneficial, although they can sometimes lead to side reactions at higher temperatures.

Caption: Key relationships for optimizing Suzuki-Miyaura coupling of hindered substrates.

Experimental Protocol: A Representative Procedure

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with this compound using a modern palladium precatalyst system. It is intended as a starting point, and optimization of specific parameters may be necessary for different substrates.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%)

-

Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and heating plate/block

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium precatalyst (0.02 mmol), and potassium phosphate (2.0 mmol).

-

Solvent Addition: Evacuate and backfill the vessel with the inert gas three times. Add anhydrous 1,4-dioxane (e.g., 5 mL) followed by degassed water (e.g., 1 mL) via syringe.

-

Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Data Summary: Optimizing Reaction Parameters

The success of the coupling is highly dependent on the interplay of the chosen parameters. The following table summarizes common variables and provides guidance for optimization.

| Parameter | Recommended Starting Conditions | Optimization Considerations | Rationale |

| Palladium Source | SPhos Pd G3 (1-3 mol%) | Other Buchwald precatalysts (e.g., XPhos), Pd(OAc)₂ with ligand | Precatalysts offer air-stability and high activity. Traditional sources require in-situ formation of the active catalyst. |

| Ligand | SPhos (if not using a precatalyst) | XPhos, RuPhos, P(tBu)₃ | Bulky, electron-rich ligands are essential for coupling sterically hindered substrates. |

| Base | K₃PO₄ (2-3 equiv) | Cs₂CO₃, K₂CO₃, KF | Stronger, non-nucleophilic bases are generally preferred to activate the boronic acid without causing degradation. |

| Solvent | 1,4-Dioxane/H₂O (5:1 to 10:1) | THF/H₂O, Toluene/H₂O | The solvent system must solubilize all components and facilitate the action of the base. |

| Temperature | 80-100 °C | Room temperature to 120 °C | Higher temperatures are often needed for hindered couplings, but can also lead to side reactions like protodeboronation. |

| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS | Reaction time is highly substrate-dependent. |

Safety and Handling

-

This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

-

Bases: Strong bases like potassium phosphate and cesium carbonate are corrosive. Avoid contact with skin and eyes.

-

Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Handle in a fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of sterically hindered, fluorinated biaryls, which are of high value in drug discovery and materials science. While the steric bulk of the substrate presents challenges, these can be effectively overcome through the rational selection of modern, highly active palladium catalyst systems featuring bulky, electron-rich ligands, along with optimized bases and solvents. The protocols and guidelines presented here provide a robust framework for researchers to successfully employ this versatile building block in their synthetic endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. books.rsc.org [books.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. youtube.com [youtube.com]

- 8. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]

Application Notes and Protocols for 2,6-Dimethyl-4-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Abstract

This document provides a comprehensive guide for the effective utilization of 2,6-Dimethyl-4-fluorophenylboronic acid in organic synthesis, with a primary focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Boronic acids are pivotal in modern organic chemistry due to their stability, low toxicity, and versatile reactivity in forming carbon-carbon bonds.[1] The unique structural features of this compound, namely the ortho-dimethyl substitution and the para-fluoro group, present both opportunities and challenges in synthetic applications. The steric hindrance from the methyl groups necessitates carefully optimized reaction conditions, while the fluorine atom can modulate the electronic properties, solubility, and metabolic stability of the resulting biaryl products, making it a valuable building block in drug discovery and materials science.[1][2] This guide offers detailed protocols, mechanistic insights, safety precautions, and troubleshooting advice to enable researchers to successfully employ this versatile reagent.

Introduction: Chemical and Physical Properties

This compound is an organoboron compound with the molecular formula C₈H₁₀BFO₂ and a molecular weight of approximately 167.98 g/mol .[3] Its structure is characterized by a phenyl ring substituted with two methyl groups at the 2 and 6 positions and a fluorine atom at the 4 position. This substitution pattern significantly influences its reactivity. The ortho-methyl groups create substantial steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[4][5] Consequently, specialized catalytic systems, often employing bulky and electron-rich ligands, are required to achieve efficient coupling.[4][6][7]

The fluorine substituent, on the other hand, imparts unique electronic properties. Fluorine's high electronegativity can influence the acidity of the boronic acid and the electronic nature of the resulting biaryl product.[2] In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability of drug candidates.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1392512-54-7 |

| Molecular Formula | C₈H₁₀BFO₂ |

| Molecular Weight | 167.98 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Data not widely available, but related compounds like 3,5-dimethyl-4-fluorophenylboronic acid have a melting point of 262-265 °C.[5] |

| Solubility | Soluble in many organic solvents such as dioxane, THF, and DMF. |

Safety and Handling

As with all organoboron compounds, proper safety precautions must be observed when handling this compound.[8][9]

2.1 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[10]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[8] Inspect gloves for any damage before use and dispose of contaminated gloves properly.[8]

-

Skin Protection: A lab coat should be worn to protect against skin contact.[8]

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]

2.2 Handling and Storage

-

Avoid creating dust when handling the solid material.[12]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).

-

Keep away from strong oxidizing agents, strong acids, and strong bases.[11][12]

2.3 First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[10][13]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[10][13]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[10][13]

-

If Swallowed: Rinse mouth with water and seek immediate medical attention.[10]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Due to the sterically hindered nature of the boronic acid, the choice of catalyst, ligand, and base is critical for achieving a high yield.[4][5][6]

3.1 Reagents and Equipment

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Bulky phosphine ligand (e.g., SPhos, XPhos, or RuPhos)[4][5]

-

Potassium phosphate (K₃PO₄), finely powdered

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)[6]

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Heating mantle or oil bath with temperature control

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

3.2 Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (2.0-3.0 mmol, 2.0-3.0 equiv).

-

Rationale: An excess of the boronic acid is often used to drive the reaction to completion. Potassium phosphate is a commonly used base for sterically hindered couplings.[4]

-

-

Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

-

Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Rationale: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is necessary to prevent its degradation.

-

-

Addition of Solvent and Catalyst: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) to the Schlenk flask, followed by the pre-mixed catalyst solution via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

-

Rationale: Higher temperatures are often required to overcome the activation energy for the coupling of sterically hindered substrates.[4]

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the desired biaryl product.

Diagram 2: Experimental Workflow

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

Table 2: Common Issues and Solutions in Hindered Suzuki-Miyaura Couplings

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Use a different palladium precatalyst or a more electron-rich, bulky ligand (e.g., XPhos, RuPhos).[4][5] 2. Switch to a stronger base such as t-BuOK, especially for less reactive aryl chlorides.[6] 3. Increase the reaction temperature, potentially using a higher-boiling solvent like xylenes.[4] |

| Formation of Homocoupled Byproducts | 1. Presence of oxygen. 2. Side reactions of the boronic acid. | 1. Ensure a thoroughly deoxygenated reaction mixture and maintain a positive pressure of inert gas. 2. Use a slight excess of the boronic acid, but avoid a large excess which can favor homocoupling. |

| Deboronated Starting Material | Hydrolysis of the boronic acid, especially with aqueous bases. | Use anhydrous conditions and a non-aqueous base like K₃PO₄ or consider converting the boronic acid to a more stable boronate ester.[14] |

Conclusion

This compound is a valuable reagent for the synthesis of sterically hindered, fluorinated biaryl compounds. Successful application in Suzuki-Miyaura cross-coupling reactions hinges on the careful selection of a robust catalytic system capable of overcoming the steric hindrance imposed by the ortho-methyl groups. By employing bulky, electron-rich phosphine ligands, appropriate bases, and optimized reaction temperatures, researchers can effectively utilize this building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Adherence to strict safety protocols is paramount when handling this and other organoboron compounds.

References

- 1. diva-portal.org [diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. aaronchem.com [aaronchem.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]

- 13. fishersci.com [fishersci.com]

- 14. researchgate.net [researchgate.net]

Application Note: Strategic Synthesis of Sterically Congested Biaryl Frameworks Using 2,6-Dimethyl-4-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Hindered Biaryls

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science.[1] Its rigid, well-defined geometry is central to the function of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing this pivotal C(sp2)–C(sp2) bond, a discovery celebrated with the 2010 Nobel Prize in Chemistry.[2][3]

This guide focuses on a particularly valuable yet challenging substrate: 2,6-Dimethyl-4-fluorophenylboronic acid . The utility of this reagent lies in its ability to introduce a di-ortho-substituted, fluorinated phenyl ring, a scaffold of significant interest in drug discovery. The methyl groups provide steric bulk that can enforce a specific conformation (atropisomerism) and shield the biaryl bond from metabolic degradation. The fluorine atom offers a powerful tool for modulating pharmacokinetic properties such as lipophilicity and metabolic stability.[4][5]

However, the very features that make this reagent desirable also present significant synthetic hurdles. The two ortho-methyl groups create substantial steric hindrance, which can dramatically slow down or completely inhibit the key steps of the catalytic cycle.[6][7] This application note provides a detailed examination of the mechanistic challenges and presents robust, field-proven protocols to enable the successful synthesis of tetra-ortho-substituted biaryls using this versatile building block.

Mechanistic Causality: Overcoming Steric Encumbrance in the Suzuki-Miyaura Coupling

A successful protocol is not merely a list of steps but a reflection of a deep understanding of the reaction mechanism. The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][8][9]

The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.

-

Reductive Elimination: The two organic groups on the palladium center couple to form the new biaryl C-C bond, regenerating the Pd(0) catalyst, which re-enters the cycle.[8][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Steric Hurdle: With a substrate like this compound, the ortho-methyl groups sterically shield the boron center. This can severely hinder the transmetalation step, which is often the rate-determining step of the overall cycle. Furthermore, the subsequent reductive elimination step, which requires the two bulky aryl groups to be in a cis orientation on the palladium center, is also disfavored.[11]

To overcome this, the catalytic system must be specifically designed:

-

Catalyst Choice: The key is to use a palladium precatalyst paired with a bulky, electron-rich phosphine ligand. Ligands like AntPhos, BI-DIME, RuPhos, and X-Phos have proven highly effective.[12][13] These ligands promote the formation of a monoligated, highly reactive Pd(0) species that is less sterically encumbered and facilitates both oxidative addition and reductive elimination.[9][12]

-

Base and Solvent: A suitable base (e.g., K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species. The choice of solvent (e.g., toluene, dioxane, xylenes) affects the solubility of the reagents and the reaction temperature, which often needs to be elevated to provide sufficient energy to overcome the steric barrier.[12]

Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biaryl

This protocol details the synthesis of 2',6'-Dimethyl-4'-fluoro-2,6-dimethylbiphenyl, a representative tetra-ortho-substituted biaryl, via Suzuki-Miyaura coupling.

Reaction Scheme: (2,6-Dimethyl-4-fluorophenyl)boronic acid + 2-Bromo-1,3-dimethylbenzene → 2',6'-Dimethyl-4'-fluoro-1,1'-biphenyl-2,6-dimethyl

Materials and Equipment

| Reagent/Material | CAS Number | Supplier | Notes |

| This compound | 1310384-03-6 | e.g., Sigma-Aldrich | Store under inert gas. |

| 2-Bromo-1,3-dimethylbenzene | 576-23-8 | e.g., Sigma-Aldrich | |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | e.g., Strem | Pre-catalyst. |

| 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) | 161265-03-8 | e.g., Strem | Air-stable ligand. |

| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | e.g., Fisher Sci. | Anhydrous, finely powdered. |

| 1,4-Dioxane | 123-91-1 | e.g., Acros | Anhydrous, <50 ppm water. |

| Standard Schlenk line glassware | N/A | N/A | Oven-dried before use. |

| Magnetic stir plate with heating | N/A | N/A | |

| Thin Layer Chromatography (TLC) plates | N/A | N/A | Silica gel 60 F₂₅₄. |

Step-by-Step Procedure

Caption: Experimental workflow for sterically hindered Suzuki-Miyaura coupling.

-

Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1,3-dimethylbenzene (185 mg, 1.0 mmol, 1.0 equiv.), this compound (252 mg, 1.5 mmol, 1.5 equiv.), and anhydrous potassium phosphate (637 mg, 3.0 mmol, 3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Solvent Addition: Under a positive pressure of inert gas, add 5 mL of anhydrous 1,4-dioxane via syringe.

-

Degassing: Sparge the resulting suspension with a stream of inert gas through a needle for 15-20 minutes to ensure all dissolved oxygen is removed.

-

Catalyst Addition: To the stirring suspension, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and Xantphos (23.1 mg, 0.04 mmol, 4 mol%). Briefly evacuate and backfill the flask one more time.

-

Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe), quenching with water, extracting with ethyl acetate, and analyzing by TLC (e.g., 95:5 Hexanes:Ethyl Acetate) or GC-MS.

-

Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 10 mL of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure biaryl product.

Data Summary and Best Practices

Parameter Optimization for Hindered Couplings

Successful synthesis of tetra-ortho-substituted biaryls often requires careful optimization. The following table provides guidance based on established findings for sterically demanding couplings.[7][12][13]

| Parameter | Common Choices | Rationale & Field Insights |

| Ligand | Xantphos, SPhos, RuPhos, AntPhos, BI-DIME | Bulky, electron-rich monophosphine ligands are critical.[12] They promote the formation of reactive 14-electron Pd(0)L species and facilitate the difficult reductive elimination step. Ligand screening is often necessary. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | K₃PO₄ is a robust, general-purpose base. Cesium bases (Cs₂CO₃, CsF) are more soluble and can accelerate transmetalation but are more expensive.[14] |

| Solvent | Toluene, 1,4-Dioxane, Xylenes, THF/H₂O | Aprotic solvents that allow for high temperatures (>100 °C) are preferred to overcome the activation energy barrier. Dioxane and toluene are common first choices.[12] |

| Temp. | 80 - 140 °C | Higher temperatures are generally required. For extremely hindered couplings, refluxing in xylenes (b.p. ~140 °C) may be necessary.[12] |

Troubleshooting Common Issues

-

Low or No Conversion:

-

Protodeboronation:

-

Cause: The boronic acid reacts with trace water or base to be replaced by a hydrogen atom, especially at high temperatures.

-

Solution: Use thoroughly dried reagents and anhydrous solvents. Use a higher concentration of the aryl halide or add the boronic acid in slight excess (1.2-1.5 equiv.). A faster catalytic system will outcompete this side reaction.[15]

-

-

Homocoupling of Boronic Acid:

-

Cause: Oxidative coupling of two boronic acid molecules.

-

Solution: This is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.

-

Conclusion

This compound is a powerful building block for introducing sterically demanding and electronically tuned motifs in the synthesis of advanced biaryl frameworks. While its ortho-substituents pose a significant mechanistic challenge to the Suzuki-Miyaura coupling, these hurdles are reliably overcome through the rational selection of highly active catalytic systems. By employing bulky, electron-rich phosphine ligands, appropriate bases, and elevated temperatures, researchers can effectively harness the potential of this reagent. The protocols and insights provided herein serve as a validated starting point for the synthesis of complex molecules essential for advancing drug discovery and materials science.[16][17][18]

References

- 1. researchgate.net [researchgate.net]

- 2. Yoneda Labs [yonedalabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 5. nbinno.com [nbinno.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]